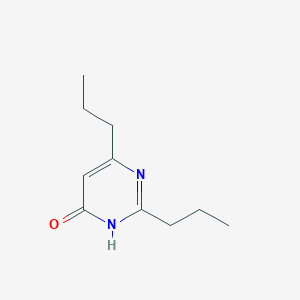

2,6-Dipropyl-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

2,4-dipropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-3-5-8-7-10(13)12-9(11-8)6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQKZZUTLPTPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Reaction

The Biginelli reaction is a three-component condensation involving an aldehyde, a 1,3-dicarbonyl compound, and urea or thiourea. While this method is widely used for synthesizing dihydropyrimidinones, specific conditions may need to be optimized for 2,6-Dipropyl-3,4-dihydropyrimidin-4-one.

- Reagents : Propionaldehyde, ethyl acetoacetate, and urea.

- Conditions : The reaction typically requires heating in the presence of a catalyst. Phosphate fertilizers like mono-ammonium phosphate (MAP) have been used as green catalysts in similar reactions.

Alternative Synthetic Routes

For compounds that are difficult to synthesize via the Biginelli reaction, alternative methods involving cyclocondensation reactions or the use of different starting materials might be necessary.

- Cyclocondensation : This method involves the reaction of a suitable precursor with a nitrogen source under controlled conditions. For example, the use of O-methylisourea hemisulfate salt has been reported for synthesizing novel dihydropyrimidines.

Analysis of Preparation Methods

Comparison of Catalysts

| Catalyst | Conditions | Yield |

|---|---|---|

| MAP (3 mol%) | Ethanol, reflux | High |

| DAP (1 mol%) | Ethanol, reflux | Moderate |

| TSP (1 mol%) | Ethanol, reflux | Moderate |

Influence of Solvents

The choice of solvent can significantly affect the yield and purity of the product. Common solvents include ethanol, DMSO, and DMF.

| Solvent | Conditions | Yield |

|---|---|---|

| Ethanol | Reflux | Moderate |

| DMSO | Microwave irradiation, 80°C | High |

| DMF | 65°C, NaHCO3 | High |

Research Findings

Recent studies have focused on developing green and efficient methods for synthesizing dihydropyrimidinones. The use of phosphate fertilizers as catalysts represents a significant advancement in this area, offering a more environmentally friendly alternative to traditional metal catalysts. Additionally, novel synthetic routes involving cyclocondensation reactions have expanded the scope of accessible dihydropyrimidine derivatives.

Chemical Reactions Analysis

2,6-Dipropyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidinones.

Reduction: Reduction reactions can yield dihydropyrimidines.

Substitution: It can undergo substitution reactions with various electrophiles, leading to the formation of substituted dihydropyrimidinones

Common reagents used in these reactions include oxidizing agents like sodium nitrate, reducing agents, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antiviral Activity

Dihydropyrimidinones, including 2,6-dipropyl-3,4-dihydropyrimidin-4-one, have shown promising antiviral properties. Research indicates that these compounds can inhibit viral replication and are being explored for their efficacy against various viral infections. For instance, studies have demonstrated that DHPM derivatives possess activity against viruses such as HIV and hepatitis C virus, making them potential candidates for antiviral drug development .

Antitumor Activity

The antitumor properties of dihydropyrimidinones are well-documented. Compounds in this class have been found to induce apoptosis in cancer cells and inhibit tumor growth. Specifically, this compound has been evaluated for its cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Antibacterial and Antifungal Properties

Research has indicated that DHPMs exhibit antibacterial and antifungal activities. The compound has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. This makes it a candidate for further investigation as a potential treatment for bacterial infections .

Biginelli Reaction

The synthesis of this compound is commonly achieved through the Biginelli reaction, a three-component reaction involving aldehydes, urea (or thiourea), and β-keto esters under acidic conditions. This method is favored for its simplicity and efficiency in producing high yields of DHPMs .

| Catalyst | Reaction Conditions | Yield (%) | References |

|---|---|---|---|

| Hf(OTf)4 | Solvent-free | High | |

| Montmorillonite KSF | Green synthesis | Good | |

| Bi(NO3)3·5H2O | Solvent-free | Variable |

Anti-inflammatory Effects

Studies have shown that derivatives of this compound possess anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines and can reduce swelling and pain in experimental models .

Cardiovascular Applications

The compound has been investigated for its potential as a calcium channel blocker and antihypertensive agent. These properties suggest that it could be beneficial in managing cardiovascular diseases by regulating blood pressure and heart function .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Antiviral Efficacy

In vitro studies evaluating the antiviral activity against hepatitis C virus showed that DHPM derivatives could inhibit viral replication effectively at low micromolar concentrations, highlighting their potential as therapeutic agents in viral infections .

Mechanism of Action

The mechanism of action of 2,6-Dipropyl-3,4-dihydropyrimidin-4-one involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The specific molecular targets and pathways depend on the particular application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-Dipropyl-3,4-dihydropyrimidin-4-one with structurally related pyrimidinone and heterocyclic derivatives documented in pharmaceutical reference standards (Table 1).

Table 1: Structural and Functional Comparison

*Molecular weights calculated based on molecular formulas.

Structural Differences and Implications

Substituent Complexity :

- The 2,6-Dipropyl derivative is simpler, lacking fused aromatic systems or fluorinated groups seen in the benzisoxazole-containing analogs. This simplicity may reduce metabolic instability but limit target specificity.

- Fluorinated analogs (e.g., CAS 108855-18-1) exhibit enhanced blood-brain barrier penetration due to fluorine’s electronegativity and lipophilicity, making them suitable for CNS applications.

Ring Systems: The diazepine-containing impurities (e.g., 287980-84-1) feature a seven-membered ring, increasing conformational flexibility compared to the rigid pyrimidinone core. This flexibility may influence binding to kinases or DNA.

B(EP)).

Pharmacological and Industrial Relevance

- This compound : Predicted applications include intermediates in agrochemical synthesis or as reference standards for quality control. Its lack of fluorination or fused rings may limit therapeutic potency but enhance synthetic accessibility.

- Benzisoxazole-pyrimidinone hybrids: Clinically validated for antipsychotic activity (e.g., Iloperidone derivatives).

- Diazepine-pyrido hybrids : Associated with kinase inhibition (e.g., JAK/STAT pathway targets).

Biological Activity

2,6-Dipropyl-3,4-dihydropyrimidin-4-one (DHPM) is a member of the dihydropyrimidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antibacterial, anticancer, and anti-inflammatory agent. This article delves into the biological activity of DHPM, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with two propyl groups at positions 2 and 6. This structural configuration enhances its lipophilicity, potentially influencing its biological activity. The molecular weight of DHPM is approximately 180.25 g/mol, suggesting good bioavailability.

Antibacterial Activity

The primary mechanism of action for DHPM involves its interaction with bacterial ribosomal A site RNA. By binding to this site, DHPM disrupts protein synthesis, leading to impaired bacterial growth and cell division. This inhibition is crucial for its antibacterial efficacy against various pathogens.

Anticancer Activity

DHPM has demonstrated cytotoxic effects in several cancer cell lines including lung (A549), leukemia (THP-1), prostate (PC-3), and colon (Colo-205) cells. Studies indicate that it reduces cell viability and inhibits colony formation and migration in these cell lines. The compound's ability to influence cellular signaling pathways and gene expression further underscores its potential as an anticancer agent.

Table 1: Summary of Biological Activities of DHPM

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of protein synthesis | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Anti-inflammatory | Potential modulation of immune responses |

Case Studies and Research Applications

- Antibacterial Effects : A study highlighted that DHPM effectively inhibited the growth of several bacterial strains by targeting ribosomal RNA. This property makes it a candidate for developing new antibiotics.

- Cytotoxicity in Cancer Research : In vitro studies showed that DHPM significantly reduced the viability of multiple cancer cell lines. For example, in A549 lung cancer cells, treatment with DHPM resulted in a dose-dependent decrease in cell proliferation.

- Potential Anti-inflammatory Properties : Although primarily studied for its anticancer and antibacterial properties, preliminary research suggests that DHPM may also have anti-inflammatory effects, particularly through modulation of immune pathways .

Comparative Analysis with Similar Compounds

DHPM shares structural similarities with other dihydropyrimidinones such as monastrol and enastron. These compounds also exhibit diverse biological activities but differ in their specific mechanisms and efficacy profiles.

Table 2: Comparison with Similar Compounds

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Antibacterial/Anticancer | Inhibition of protein synthesis |

| Monastrol | Anticancer | Disruption of mitotic spindle assembly |

| Enastron | Antiviral | Inhibition of viral replication |

Q & A

Q. What are the established synthetic routes for 2,6-Dipropyl-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized for academic-scale synthesis?

The Biginelli reaction is a primary method for synthesizing dihydropyrimidinones. This one-pot condensation of urea, aldehydes, and β-keto esters can be adapted for 2,6-dipropyl derivatives by using propyl-substituted β-keto esters and optimizing catalysts (e.g., HCl, Lewis acids like FeCl₃). Reaction parameters such as solvent polarity (ethanol or acetic acid), temperature (80–100°C), and catalyst loading (10–20 mol%) significantly influence yield. For academic-scale production, microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12–24 hours) while maintaining yields >70% .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound and verifying its purity?

- NMR : and NMR confirm substitution patterns (e.g., propyl groups at C2/C6) and ring saturation.

- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) detects impurities at levels <0.1% .

- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 237.16) .

- Melting Point : A sharp mp >250°C indicates crystalline purity .

Q. What are the key considerations for maintaining stability during storage of this compound in research settings?

Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Purity degradation >5% over six months can occur at room temperature due to hygroscopicity. Periodic HPLC analysis is advised to monitor stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the biological activity of this compound derivatives?

Cross-validate results using:

- Docking Studies : Reassess binding poses with multiple software (AutoDock, Schrödinger) and force fields.

- In Vitro Assays : Compare enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) across cell lines (RAW 264.7, HEK293) to identify cell-specific effects .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity, steric effects) causing discrepancies .

Q. What strategies are effective for optimizing regioselectivity in the synthesis of this compound analogs?

- Catalyst Screening : Lewis acids like ZnCl₂ favor C2/C6 substitution, while Brønsted acids (p-TsOH) may shift selectivity.

- Solvent Effects : Polar aprotic solvents (DMF) enhance electrophilic activation of aldehydes, improving propyl group incorporation .

- Microwave Irradiation : Ensures uniform heating, reducing side reactions (e.g., over-alkylation) .

Q. How to design in vitro assays to elucidate the mechanism of action of this compound in pharmacological studies?

- Target Identification : Use kinase profiling panels (e.g., Eurofins DiscoverX) to screen 400+ kinases.

- Pathway Analysis : Pair RNA-seq with Western blotting to track downstream signaling (e.g., NF-κB for anti-inflammatory effects).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Methodological Notes

- Data Contradiction Analysis : When conflicting bioactivity data arise, employ triangulation via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

- Synthetic Optimization : Design-of-experiments (DoE) frameworks (e.g., Taguchi methods) statistically isolate critical reaction parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.